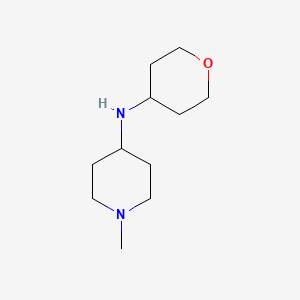
1-methyl-N-(oxan-4-yl)piperidin-4-amine
Overview
Description
1-methyl-N-(oxan-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Methyl-N-(oxan-4-yl)piperidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methyl group and an oxane moiety. This unique structure contributes to its distinct chemical properties, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects. The exact pathways involved can vary based on the context of use, but generally include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, potentially reducing inflammation and associated symptoms.
- Receptor Modulation : It interacts with neurotransmitter receptors, which may influence neuronal signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies suggest it may inhibit bacterial growth by interfering with essential metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators .
Antitumor Activity
Recent studies have explored the potential of this compound as an anti-tumor agent. For instance, it has shown efficacy in inhibiting tumor cell proliferation and migration in vitro, suggesting a possible mechanism involving the induction of apoptosis or ferroptosis in cancer cells .
Research Findings
A review of recent literature reveals several significant findings regarding the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Demonstrated inhibition of bacterial growth | In vitro assays | |
| Induced apoptosis in tumor cells | MTT assay, flow cytometry | |
| Modulated inflammatory responses | Enzyme inhibition assays |
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against various strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent against infections .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation. The results showed that treatment with this compound led to a marked decrease in prostaglandin E2 production, suggesting effective modulation of inflammatory pathways .
Properties
IUPAC Name |
1-methyl-N-(oxan-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13-6-2-10(3-7-13)12-11-4-8-14-9-5-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFIDHMAVMCLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















